![molecular formula C10H13F2N B13152477 1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine](/img/structure/B13152477.png)
1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct physical and chemical characteristics, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine typically involves multiple steps, including the introduction of fluorine atoms into the aromatic ring and the formation of the amine group. Common synthetic routes include:
Fluorination Reactions:
Amination Reactions: Formation of the amine group through reactions with appropriate amine precursors.
Industrial Production: Large-scale production methods often involve optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents .
Wissenschaftliche Forschungsanwendungen
1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain receptors and enzymes, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine can be compared with other similar fluorinated compounds, such as:
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate: Known for its use in C-H activation and fluorination reactions.
Fluorinated Pyridines: Widely studied for their unique chemical and biological properties.
1H-pyrrolo[2,3-b]pyridine derivatives: Investigated for their potential as fibroblast growth factor receptor inhibitors.
Eigenschaften
Molekularformel |
C10H13F2N |
---|---|
Molekulargewicht |
185.21 g/mol |
IUPAC-Name |
1-fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H13F2N/c1-10(2,13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,13H2,1-2H3 |
InChI-Schlüssel |
HNKZGDBLWLNGQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C1=CC=C(C=C1)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.